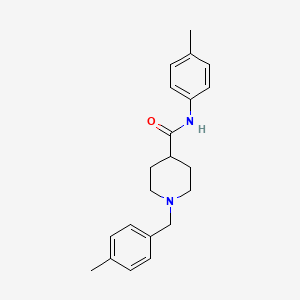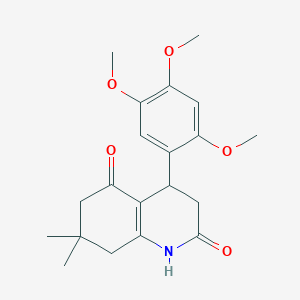
4-(benzoylamino)-N-isopropylbenzamide
Overview
Description
4-(benzoylamino)-N-isopropylbenzamide, also known as BI-1, is a small molecule that has gained attention due to its potential therapeutic properties. This compound has been shown to have anti-apoptotic and anti-necrotic effects, making it a promising candidate for the treatment of various diseases. In
Mechanism of Action
The exact mechanism of action of 4-(benzoylamino)-N-isopropylbenzamide is not fully understood, but it is believed to involve the regulation of intracellular calcium homeostasis. 4-(benzoylamino)-N-isopropylbenzamide has been shown to interact with the endoplasmic reticulum (ER) and regulate the release of calcium from the ER into the cytoplasm. This regulation of calcium homeostasis is thought to be responsible for the anti-apoptotic and anti-necrotic effects of 4-(benzoylamino)-N-isopropylbenzamide.
Biochemical and Physiological Effects:
4-(benzoylamino)-N-isopropylbenzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-apoptotic and anti-necrotic effects, 4-(benzoylamino)-N-isopropylbenzamide has been shown to regulate mitochondrial function, inhibit autophagy, and modulate the unfolded protein response. These effects are believed to contribute to the therapeutic properties of 4-(benzoylamino)-N-isopropylbenzamide.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(benzoylamino)-N-isopropylbenzamide is its versatility in various experimental settings. 4-(benzoylamino)-N-isopropylbenzamide has been shown to be effective in vitro and in vivo, making it a useful tool for studying a wide range of biological processes. However, one limitation of 4-(benzoylamino)-N-isopropylbenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Future Directions
There are many potential future directions for research on 4-(benzoylamino)-N-isopropylbenzamide. One area of interest is the development of 4-(benzoylamino)-N-isopropylbenzamide analogs with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of 4-(benzoylamino)-N-isopropylbenzamide and its effects on various biological processes. Finally, the therapeutic potential of 4-(benzoylamino)-N-isopropylbenzamide in various disease states should continue to be explored, with a focus on translational research to bring 4-(benzoylamino)-N-isopropylbenzamide-based therapies to the clinic.
In conclusion, 4-(benzoylamino)-N-isopropylbenzamide, or 4-(benzoylamino)-N-isopropylbenzamide, is a small molecule with promising therapeutic properties. Its anti-apoptotic and anti-necrotic effects, as well as its regulation of intracellular calcium homeostasis, make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 4-(benzoylamino)-N-isopropylbenzamide and its potential therapeutic applications.
Scientific Research Applications
4-(benzoylamino)-N-isopropylbenzamide has been extensively studied in various scientific fields. In the field of neuroscience, 4-(benzoylamino)-N-isopropylbenzamide has been shown to protect neurons from apoptosis and necrosis induced by various stimuli, including ischemia, oxidative stress, and excitotoxicity. In the field of cancer research, 4-(benzoylamino)-N-isopropylbenzamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, 4-(benzoylamino)-N-isopropylbenzamide has been studied in the context of cardiovascular disease, where it has been shown to protect against myocardial ischemia-reperfusion injury.
properties
IUPAC Name |
4-benzamido-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12(2)18-16(20)14-8-10-15(11-9-14)19-17(21)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZOFBWFGXVDHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437707.png)
![2-methyl-4-(1-pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4437711.png)

![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B4437731.png)
![4-[2-(3-isopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-2-oxoethoxy]quinazoline](/img/structure/B4437741.png)

![N-bicyclo[2.2.1]hept-2-yl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4437764.png)

![3-{2-[4-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one](/img/structure/B4437790.png)

![1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine](/img/structure/B4437799.png)
![N-benzyl-N-methyl-10-oxo-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidine-5-carboxamide](/img/structure/B4437801.png)
![2-(3-methylphenoxy)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]acetamide](/img/structure/B4437811.png)
![N-(2-methoxyethyl)-2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzamide](/img/structure/B4437814.png)